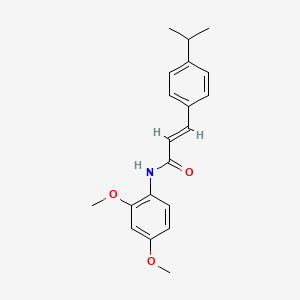

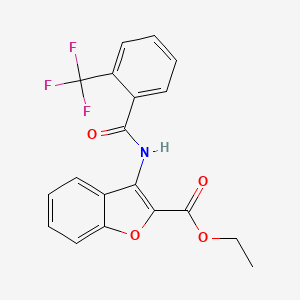

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” is a chemical compound with the molecular formula C10H15NO2 .

Molecular Structure Analysis

The molecular structure of “1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” consists of 10 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 297.1±35.0 °C and a predicted density of 1.037±0.06 g/cm3 . The pKa value is predicted to be 9.38±0.10 .Scientific Research Applications

Controlled Polymerization Techniques

- Facile, Controlled Polymerization : A study detailed conditions for controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating thermoresponsive polymers with applications in drug delivery systems (Convertine et al., 2004).

Biomedical Engineering Applications

- Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide) (pNIPAM) substrates are utilized for nondestructive release of biological cells and proteins, indicating their importance in tissue engineering and cell sheet engineering (Cooperstein & Canavan, 2010).

- Tissue Engineering Scaffolds : Thermo-responsive poly(N-isopropyl acrylamide)-based scaffolds with degradability and controlled porosity have been developed for tissue engineering applications, showcasing the potential of acrylamide derivatives in creating biocompatible and environmentally responsive materials (Galperin, Long, & Ratner, 2010).

Polymerization Mechanisms and Material Science

- Stereospecific Polymerization : The study of N,N-dialkylacrylamides polymerization has contributed to understanding the molecular architecture of polymers, essential for designing materials with specific properties (Kobayashi et al., 1999).

- Thermoresponsive Homopolymers : Research on acrylamide monomers has led to the development of homopolymers tunable by pH and CO2, highlighting their potential in creating smart materials for environmental and medical applications (Jiang, Feng, Lu, & Huang, 2014).

Corrosion Inhibition

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives have been explored for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and applicability of such compounds in protecting metals in acidic environments (Abu-Rayyan et al., 2022).

Mechanism of Action

properties

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBCDNYSOVVKFQ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)